5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method might include:
Starting Materials: Benzylamine, acetylacetone, and urea.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-acetyl-6-amino-1-methylpyrimidine-2,4(1H,3H)-dione
- 5-acetyl-6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione
- 5-acetyl-6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione
Comparison
Compared to similar compounds, 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione might exhibit unique properties due to the presence of the benzyl group. This could influence its solubility, reactivity, and biological activity, making it a compound of particular interest in research.
Properties
IUPAC Name |
5-acetyl-6-amino-1-benzylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8(17)10-11(14)16(13(19)15-12(10)18)7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYAXMSHYAJPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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